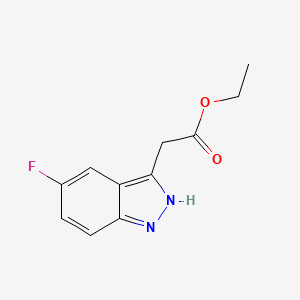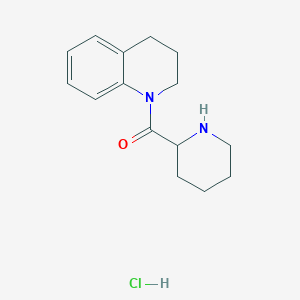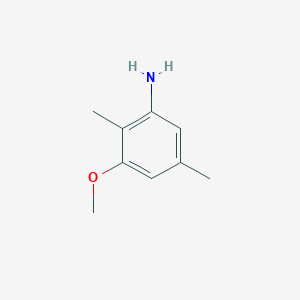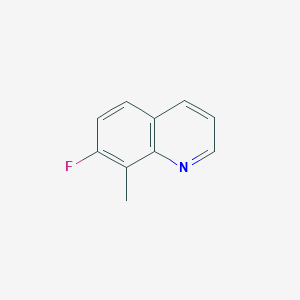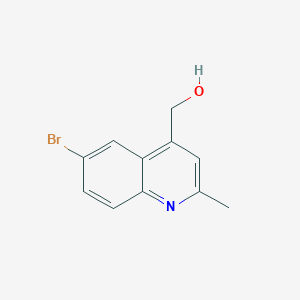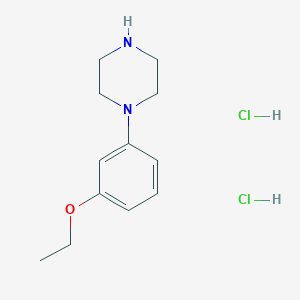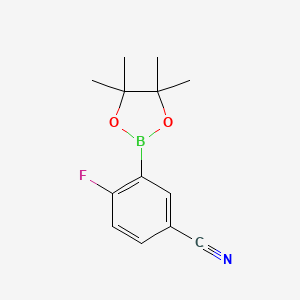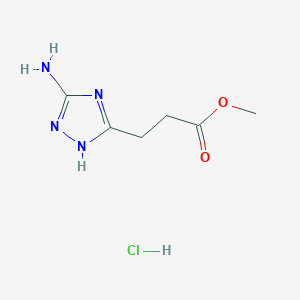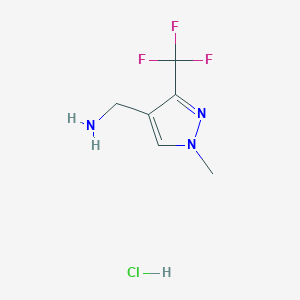![molecular formula C16H20BrN3O4 B1442308 tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate CAS No. 1232423-55-0](/img/structure/B1442308.png)
tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate
Descripción general
Descripción
Tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate is an organic compound with a wide range of applications in scientific research. It is a brominated derivative of pyrazine, a heterocyclic aromatic compound. The compound has been used in various studies as a model compound for the synthesis of various other compounds. It has also been used in the synthesis of other heterocyclic compounds, such as pyridines, thiazoles, and quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity : Tert-butyl carbazate, a related compound, has been used in synthesizing various compounds with antimicrobial activity. These compounds, including triazoles and oxadiazoles derivatives, were characterized by spectroscopic techniques and showed promising biological activity (Ghoneim & Mohamed, 2013).
Crystal Structures and Halogen Bonds : The tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, compounds similar to the one , have been analyzed for their crystal structures. These studies provide insights into the interactions involving carbonyl groups, which could be relevant for the chemical behavior of tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate (Baillargeon et al., 2017).
Antibacterial Activity of Derivatives : Research on derivatives of tert-butyl carbazate has revealed their potential antibacterial activity. These derivatives were synthesized through various chemical reactions and their antibacterial properties were evaluated, which suggests possible applications in developing new antibacterial agents (Prasad, 2021).
Chemical Synthesis and Reactions : Studies have shown the use of tert-butyl carbazate derivatives in various chemical reactions, such as Diels‐Alder reactions. These reactions are fundamental in organic synthesis and could potentially be applied to tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate for the development of new compounds (Padwa, Brodney, & Lynch, 2003).
Synthesis of Novel Compounds : The synthesis of novel compounds like dihydropyrazin-2(1H)-one O-(tert-butyl)oximes from N-tert-butoxy acyl imidoyl bromide demonstrates the versatility of tert-butyl carbazate derivatives in creating new chemical entities. This process could be relevant for the synthesis and study of tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate (Aoyama et al., 2018).
Regioselective Deprotection and Acylation : Tert-butyl N-{9-allyl-16-azido-13-(trifluoroacetyl)-4-[2-(trimethylsilyl)ethylsulfonyl]-4,9,13-triazahexadecyl]carbamate, a related compound, was used in a study focusing on regioselective deprotection and acylation. This kind of research is essential in the development of complex molecules, potentially including tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate (Pak & Hesse, 1998).
Propiedades
IUPAC Name |
tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O4/c1-8-10-12(18-9-11(17)19-10)20(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h1,9H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJZPJJSJPZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(N=C1C#C)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


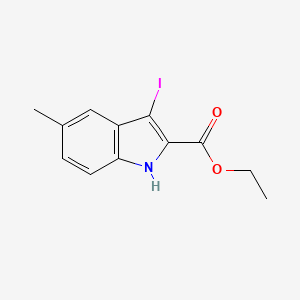
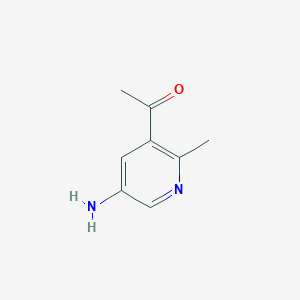
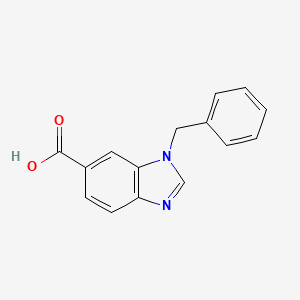
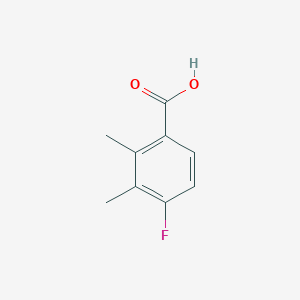
![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)
